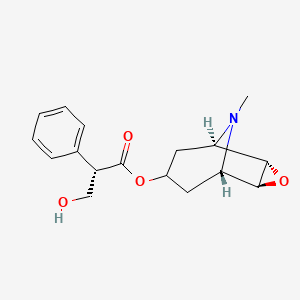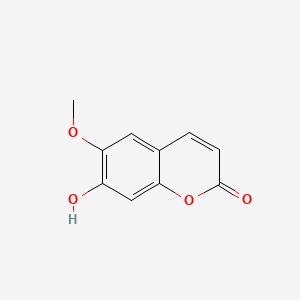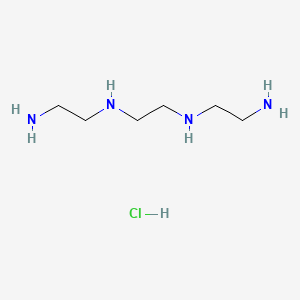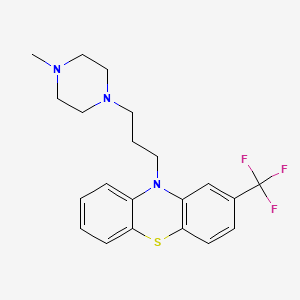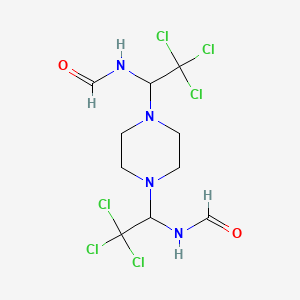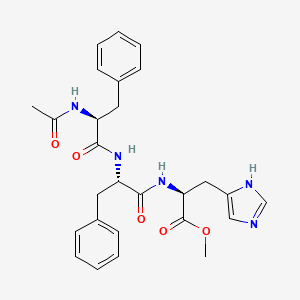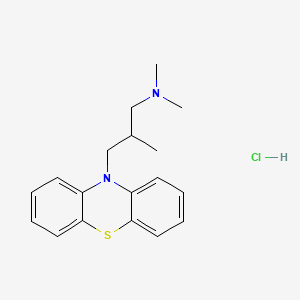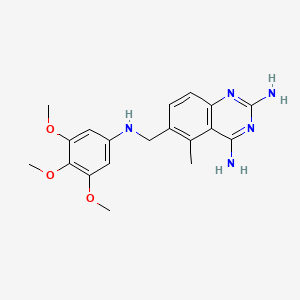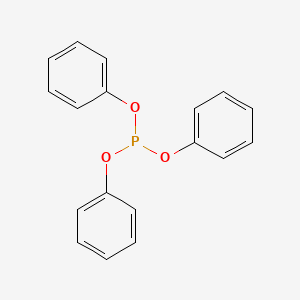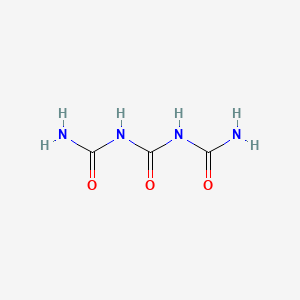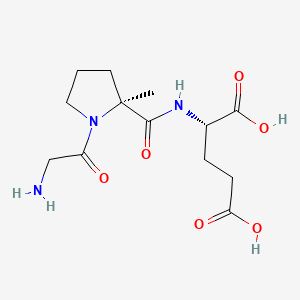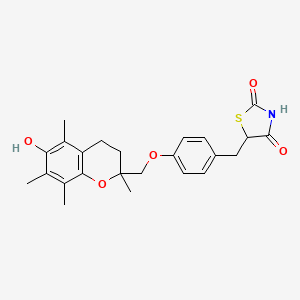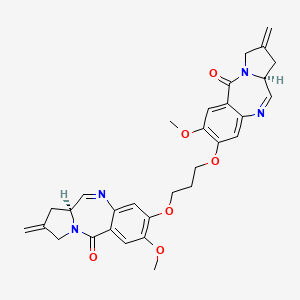
Sjg-136
科学研究应用
作用机制
生化分析
Biochemical Properties
Sjg-136 has shown a remarkable affinity for DNA and potent cytotoxicity in vitro . It binds in a sequence-selective manner in the minor groove of the DNA helix . The compound spans 6 base pairs with a preference for binding to purine-GATC-pyrimidine sequences . The DNA cross-links formed by this compound are more persistent than those formed by other agents like nitrogen mustards due to their slow rate of repair .
Cellular Effects
This compound has demonstrated potent and selective cytotoxicity in various cell types. For instance, it has shown potent in vitro cytotoxicity in human B-Cell Chronic Lymphocytic Leukemia cells . It has also shown potent activity against primary chronic lymphocytic leukaemia (CLL) cells and acute myeloid leukemia (AML) cells . This compound-induced apoptosis was associated with the activation of caspase-3 .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of DNA interstrand cross-links between two N-2 guanine positions on opposite strands and separated by 2 base pairs . This cross-linking activity disrupts the normal functioning of DNA, thereby exerting its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown time-dependent cytotoxicity . The cross-links form rapidly and persist compared with those produced by conventional cross-linking agents . This persistence of cross-links contributes to the compound’s potent cytotoxic effects .
Dosage Effects in Animal Models
In animal models, this compound has shown potent antitumor activity. It has been active over a wide dosage range in athymic mouse xenografts . The maximum tolerated dose was found to be approximately 120 μg/kg/dose, and the minimum effective dose in the most sensitive model was approximately 16 μg/kg/dose .
Metabolic Pathways
The metabolic pathways of this compound involve oxidative metabolism catalyzed by CYP3A isoforms, producing a previously unreported monomeric metabolite .
Transport and Distribution
Pharmacokinetic studies have shown that this compound has a half-life of approximately 9 minutes in rats and 1-1.5 hours in dogs, indicating rapid distribution and clearance .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus due to its mechanism of action involving DNA binding
准备方法
SJG-136 的合成涉及吡咯并苯并二氮杂卓二聚体的形成。 合成路线通常包括通过惰性丙二氧基连接体偶联两个 DNA 烷化亚基 . 合成中使用的反应条件和特定试剂旨在确保 DNA 互补链上鸟嘌呤残基的选择性交联 . This compound 的工业生产方法没有广泛记载,但合成可能遵循与实验室环境中使用的原理类似的原则。
化学反应分析
SJG-136 经历了几种类型的化学反应,主要集中在其与 DNA 的相互作用。 该化合物在 DNA 互补链上的两个 N-2 鸟嘌呤位置之间形成链间交联 . 与氮芥等传统交联剂相比,这些交联形成速度快,持续时间更长 . 这些反应形成的主要产物是 DNA 加合物,这些加合物会抑制 DNA 复制和转录,导致细胞死亡 .
相似化合物的比较
SJG-136 在 DNA 小沟中形成稳定链间交联的能力是独一无二的。 类似的化合物包括其他吡咯并苯并二氮杂卓二聚体,如放线菌素,它们也与 DNA 的小沟结合,但会形成单烷基化产物 . 与在国家癌症研究所的 60 个细胞系筛选试验中测试的 60,000 多种化合物相比,this compound 的独特活性模式表明它具有独特的作用机制 . 其他类似的化合物包括阿多塞林和比泽林,它们是具有强细胞毒性的 DNA 相互作用剂 .
属性
IUPAC Name |
(6aS)-3-[3-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O6/c1-18-8-20-14-32-24-12-28(26(38-3)10-22(24)30(36)34(20)16-18)40-6-5-7-41-29-13-25-23(11-27(29)39-4)31(37)35-17-19(2)9-21(35)15-33-25/h10-15,20-21H,1-2,5-9,16-17H2,3-4H3/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZVMMQNDHPRQD-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)OCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=C)CN6C5=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177864 | |
| Record name | SJG 136 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232931-57-6 | |
| Record name | SJG 136 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=232931-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SJG 136 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232931576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SJG-136 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11965 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SJG 136 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SJG-136 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0ZQ64X1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SJG-136, a pyrrolo[2,1-c][1,4]benzodiazepine (PBD) dimer, functions as a sequence-selective DNA minor groove interstrand cross-linking agent. [, ] This means it preferentially binds to specific DNA sequences, particularly those containing the purine-GATC-pyrimidine motif. [, , ] Upon binding, it forms covalent bonds with the N2 atoms of two guanine bases located on opposite strands of the DNA double helix, creating an interstrand cross-link (ICL). [, , , ]
A: Unfortunately, while the provided research papers mention this compound's structure as a PBD dimer with a propanedioxy linker connecting the two PBD units through their C8 positions, they do not provide the exact molecular formula, weight, or spectroscopic data. [, ] For detailed structural information, referring to chemical databases or publications specifically dedicated to the structural elucidation of this compound would be necessary.
ANone: The provided research primarily focuses on this compound’s biological activity and does not offer detailed insights into its material compatibility or stability under various conditions. [1-25] Further research is needed to explore these aspects, which are essential for developing stable formulations and potential applications beyond its current use as an anticancer agent.
ANone: this compound primarily acts as a covalent DNA-binding agent and does not exhibit catalytic properties. [1-25] Its primary mechanism of action relies on the formation of irreversible covalent bonds with DNA bases, rather than catalyzing chemical reactions.
A: Computational chemistry and modeling, particularly molecular modeling, have been instrumental in understanding this compound’s interaction with DNA. [, ] Modeling studies revealed that:
- This compound binds to the minor groove of DNA and forms covalent bonds with guanine bases on opposite strands. []
- The C2-exo-unsaturation in this compound's structure enhances its binding affinity compared to C-ring saturated analogues. []
- This C2-exo-unsaturation promotes a flatter conformation of the PBD units, allowing for a more favorable fit within the DNA minor groove. []
- Modeling also helps to understand the effect of linker length on the binding energy and DNA cross-linking ability of this compound and its analogues. []
ANone: Extensive research has explored how modifications to this compound’s structure affect its activity, potency, and selectivity:
- C2-exo-Unsaturation: The presence of a C2-exo-methylene group significantly enhances the cytotoxic potency and DNA cross-linking efficiency of this compound compared to its C-ring saturated counterpart DSB-120. [] This modification leads to a flatter PBD structure, allowing for a more favorable fit within the DNA minor groove and contributing to its increased potency. []
- Linker Length: Modifying the length of the central linker connecting the two PBD units drastically influences this compound’s activity. [, ] For instance, increasing the linker length from three to five methylene units (from this compound to DRG-16) significantly enhances cytotoxicity and DNA cross-linking reactivity. [] This highlights the importance of linker length in optimizing PBD dimer interaction with DNA.
- C8-Conjugation: Studies on PBD monomers and dimers revealed that C8-conjugation, such as the one present in this compound, plays a crucial role in stabilizing the adduct formed with DNA. [] This conjugation appears to be particularly important for the binding to terminal guanines, suggesting a potential role in targeting DNA strand breaks. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


